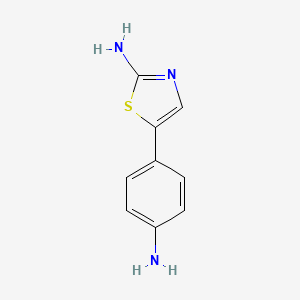

5-(4-Aminophenyl)thiazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Advanced Chemical and Biological Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the bedrock of a vast array of scientific disciplines. ijnrd.org The most common heteroatoms are nitrogen, oxygen, and sulfur. These scaffolds are integral to life itself, forming the core structures of essential biomolecules such as DNA, RNA, vitamins, and hemoglobin. In the realm of drug discovery and medicinal chemistry, over 90% of new drugs incorporate a heterocyclic ring, underscoring their profound impact on modern medicine. researchgate.netnveo.org

The unique three-dimensional arrangements and electronic properties conferred by heteroatoms allow these compounds to interact with a high degree of specificity with biological targets like enzymes and receptors. ijnrd.orgresearchgate.net This makes them privileged structures in the design of novel therapeutic agents. ijsrtjournal.com Their utility extends beyond medicine into agrochemicals, polymers, and dyes, demonstrating their broad industrial and physiological importance. nveo.org The ability to synthesize a vast number of derivatives from a single heterocyclic core allows for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for developing effective and targeted molecules. researchgate.net

Overview of Thiazole-Containing Compounds in Contemporary Medicinal and Materials Science

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a particularly important scaffold in medicinal chemistry. researchgate.netnih.gov Its aromatic nature allows for various chemical modifications, enabling the creation of a diverse library of derivatives. nih.gov The presence of both sulfur and nitrogen atoms provides key sites for interaction and coordination with metal ions and biological macromolecules, enhancing their therapeutic potential. researchgate.net

Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govacs.org A number of clinically approved drugs, such as the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1), feature a thiazole ring, attesting to its therapeutic significance. researchgate.netnih.gov In the field of materials science, the unique electronic and photophysical properties of thiazole-based compounds are being harnessed for the development of advanced materials, although this area is less explored compared to their medicinal applications.

Research Trajectory of 5-(4-Aminophenyl)thiazol-2-amine within Chemical and Biological Sciences

The compound this compound has emerged as a molecule of interest due to its specific structural features: a central thiazole ring substituted with an aminophenyl group at the 5-position and an amine group at the 2-position. This arrangement provides multiple reactive sites for further chemical elaboration, making it a valuable building block for the synthesis of more complex molecules.

Initial research has focused on the synthesis of various derivatives and the evaluation of their biological activities. For instance, the core structure has been utilized to develop potential inhibitors of specific enzymes, such as Rho-associated kinases (ROCK), which are implicated in various diseases. nih.gov The primary amino groups on both the phenyl ring and the thiazole ring offer opportunities for creating diverse libraries of compounds through reactions like acylation and Schiff base formation, leading to molecules with a range of pharmacological profiles. nih.gov

The research into this compound and its derivatives is still in a relatively early stage, with much of the work centered on synthesis and preliminary biological screening. The table below summarizes some of the key research areas and findings related to this compound and its close analogs.

| Research Focus | Key Findings |

| Synthesis of Derivatives | The 2-amino and 4-aminophenyl groups serve as handles for creating diverse amide, Schiff base, and azo derivatives. |

| Anticancer Research | Analogs have been investigated as potential inhibitors of kinases like Aurora kinases and ROCK II, with some derivatives showing promising inhibitory activity. nih.govnih.gov |

| Antimicrobial Studies | Derivatives incorporating the 2-aminothiazole (B372263) core have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov |

| Antioxidant Activity | Certain 2-aminothiazole derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals. nih.gov |

While the direct applications of this compound itself are still being explored, its role as a versatile synthetic intermediate is well-established. The ongoing research into its derivatives promises to uncover new therapeutic agents and contribute to a deeper understanding of the structure-activity relationships of thiazole-containing compounds. Future studies will likely expand into its potential in materials science and further delineate its pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBKMQTSUAAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Aminophenyl Thiazol 2 Amine

Established Synthetic Pathways to the 5-(4-Aminophenyl)thiazol-2-amine Core Structure

The construction of the this compound framework relies on strategic chemical reactions that efficiently form the thiazole (B1198619) ring and incorporate the essential 4-aminophenyl group.

Thiazole Ring Formation Strategies (e.g., Hantzsch-type Cyclizations)

The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole ring. synarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comyoutube.com For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is a commonly used and stable thioamide source. youtube.com The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl compound. youtube.com Subsequent tautomerization and intramolecular cyclization via attack of the imine nitrogen on the carbonyl group, followed by dehydration, leads to the formation of the thiazole ring. youtube.com

Variations of this classical method have been developed to improve efficiency and yield. For instance, microwave-assisted synthesis and the use of catalysts like iodine have been employed to facilitate the reaction. nih.govresearchgate.net The synthesis of 2-aminothiazole derivatives can also be achieved from α-diazoketones and thiourea in the presence of polyethylene (B3416737) glycol (PEG-400), offering a greener alternative. bepls.com

Strategies for Incorporating the 4-Aminophenyl Moiety

The 4-aminophenyl group can be introduced at different stages of the synthesis. One common approach involves starting with a pre-functionalized building block. For example, reacting a substituted p-bromoacetophenone with thiourea can yield a 4-(4-bromophenyl)thiazol-2-amine intermediate. nih.gov The bromo group can then be converted to an amino group in a subsequent step.

Alternatively, the synthesis can commence with a starting material already containing the protected amino group. For instance, the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with a substituted thiourea can produce a thiazole with a 4-nitrophenyl substituent, which can then be reduced to the desired 4-aminophenyl group. nanobioletters.com Another strategy involves the use of 4-aminobenzoyl thiosemicarbazides which can undergo dehydrocyclization to form 5-(4-aminophenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in

Functionalization and Derivatization of this compound

The reactivity of the amino groups on both the thiazole ring and the phenyl moiety, as well as the thiazole ring itself, allows for extensive chemical modifications to create a diverse range of derivatives.

Modifications at the Amino Group of the Thiazole Ring (e.g., N-acetylation, N-benzoylation, Schiff Base Formation)

The amino group at the 2-position of the thiazole ring is a versatile handle for derivatization.

N-acetylation and N-benzoylation: This primary amine can readily undergo acylation reactions. For example, treatment with acetic anhydride (B1165640) or benzoyl chloride can introduce acetyl or benzoyl groups, respectively. nih.gov These reactions are often carried out to modify the electronic and steric properties of the molecule. nih.gov

Schiff Base Formation: The 2-amino group can be condensed with various aldehydes to form Schiff bases (imines). nih.govosi.lvresearchgate.netnih.govsjpas.com This reaction provides a straightforward method to introduce a wide array of substituents and create structurally diverse compounds. nih.govosi.lvnih.gov For example, condensation with substituted benzaldehydes is a common strategy. nih.govosi.lvnih.gov

Table 1: Examples of Functionalization Reactions at the 2-Amino Group

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Acetic Anhydride | N-acetylation | N-acetylated thiazole |

| Benzoyl Chloride | N-benzoylation | N-benzoylated thiazole |

| Substituted Aldehydes | Schiff Base Formation | Thiazole-based imine |

Substituent Effects on the 4-Aminophenyl Group and Thiazole Positions

The introduction of various substituents on the 4-aminophenyl ring and other positions of the thiazole ring can significantly influence the properties of the resulting molecules. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents play a crucial role. nih.govnih.gov For instance, the presence of electron-withdrawing groups on the phenyl ring can impact the reactivity of the amino group. nih.gov

Research has shown that substitutions at the C4 and C5 positions of the thiazole ring, often with aryl groups, are common strategies to explore structure-activity relationships. nih.gov The synthesis of 4,5-diarylthiazole derivatives allows for the introduction of diverse functionalities. nih.gov

Diversification to Related Heterocyclic Scaffolds

The this compound core can serve as a precursor for the synthesis of more complex heterocyclic systems.

Imidazothiazoles: The 2-aminothiazole moiety can be used to construct fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.govnih.gov This is typically achieved by reacting the aminothiazole with an α-haloketone. nih.gov

Thiazolo[4,5-d]pyridazines: Reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives, followed by reaction with hydrazine (B178648) and subsequent cyclization, can lead to the formation of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov

Pyrazolyl-thiazoles: The thiazole ring can be incorporated into larger structures containing other heterocycles, such as pyrazole (B372694) and triazole, to generate novel hybrid molecules. nih.gov

Nanoscale Synthesis Approaches for Pigment Derivatives

The synthesis of pigment derivatives of this compound at the nanoscale represents a burgeoning area of research, driven by the unique optical and electronic properties that nanomaterials exhibit. Azo dyes incorporating a thiazole moiety are of particular interest due to their potential applications as advanced materials.

One prominent method for creating such pigments involves the diazotization of a 2-aminothiazole derivative followed by coupling with a suitable aromatic compound. researchgate.net For instance, heterocyclic azo dyes have been synthesized by the diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine using nitrosyl sulfuric acid, followed by coupling with various compounds like 8-hydroxyquinoline (B1678124) or N,N-dimethyl aniline (B41778). researchgate.net While this example uses a thiadiazole core, the principle is directly applicable to this compound to produce analogous azo dye pigments.

The integration of nanoscale synthesis with these pigment derivatives is an area of active development. A systematic review of thiazole compounds as nanoparticles highlights various synthetic routes that can be adapted for this purpose. imp.kiev.ua These methods often focus on achieving high yields and controlling particle size, which is crucial for tuning the material's properties. imp.kiev.ua Microwave-assisted synthesis, for example, has been employed to prepare 4-phenylthiazol-2-amines by reacting thiourea with a substituted α-bromoacetophenone in ethanol, resulting in excellent yields in a short reaction time. imp.kiev.ua This rapid and efficient method is well-suited for the production of thiazole-based nanoparticles.

Another approach involves domino alkylation-cyclization reactions of propargylic bromide derivatives with thioureas, which can be performed under microwave irradiation to yield 2-aminothiazoles quickly and in high yields. imp.kiev.ua The application of these nanoscale synthetic techniques to azo dye derivatives of this compound holds the promise of creating novel pigments with enhanced color fastness, thermal stability, and dispersibility, making them suitable for advanced applications in coatings, inks, and optoelectronic devices.

Table 1: Research Findings on Nanoscale Pigment Derivative Synthesis

| Aspect | Detailed Research Finding | Potential Application |

|---|---|---|

| Synthesis Method | Diazotization of a 2-aminothiazole derivative followed by azo coupling is a key strategy for forming pigment structures. researchgate.net | Creation of a wide palette of colors based on the thiazole scaffold. |

| Nanoscale Approach | Microwave-assisted synthesis offers a rapid and high-yield route to thiazole derivatives suitable for nanoparticle formation. imp.kiev.ua | Efficient and scalable production of nanopigments. |

| Domino Reactions | Domino alkylation-cyclization reactions under microwave irradiation provide a fast pathway to 2-aminothiazoles. imp.kiev.ua | Streamlined synthesis of complex thiazole-based nanomaterials. |

| Precursor Reactivity | The amino group on the phenyl ring of this compound can be readily diazotized for azo coupling. | Versatility in designing a wide range of azo dye derivatives. |

Novel Synthetic Developments and Future Directions in this compound Chemistry

The field of this compound chemistry is continually advancing, with researchers exploring novel synthetic methodologies to improve efficiency, yield, and sustainability. Future developments are aimed at expanding the chemical space of its derivatives and unlocking new applications.

Recent synthetic innovations include the use of multi-component reactions, which allow for the construction of complex molecules like 2-aminothiazole derivatives in a single step from simple precursors. nih.gov This approach is highly atom-economical and aligns with the principles of green chemistry. For example, the reaction of an aldehyde, ethyl cyanoacetate, and a thiazole derivative can produce complex pyran derivatives. nih.gov

The Hantzsch thiazole synthesis remains a classical and widely used method, involving the condensation of α-haloketones with thioamides. However, modern variations of this reaction are being developed to broaden its scope and improve its practicality. One such advancement is the use of ionic liquids as reaction media, which can lead to excellent yields of 2-amino-4-arylthiazoles at ambient temperature. imp.kiev.ua

Looking ahead, several future directions are anticipated in the chemistry of this compound:

Green Synthesis: A growing emphasis is being placed on developing environmentally benign synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. nih.gov

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability for the industrial production of this compound and its derivatives.

Biocatalysis: The use of enzymes as catalysts in the synthesis of thiazole derivatives is a promising future direction. Biocatalysis can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes.

Expansion of Derivative Libraries: The core structure of this compound provides a versatile platform for the synthesis of large libraries of derivatives. Future research will likely focus on modifying the amino groups and the phenyl ring to explore new structure-activity relationships for applications in medicinal chemistry and materials science. nih.govnih.gov

Table 2: Novel Synthetic Developments and Future Directions

| Development Area | Description | Potential Impact |

|---|---|---|

| Multi-Component Reactions | Single-pot synthesis of complex thiazole derivatives from simple starting materials. nih.gov | Increased efficiency and atom economy in synthesis. |

| Ionic Liquid Media | Use of ionic liquids as solvents in Hantzsch thiazole synthesis to improve yields and reaction conditions. imp.kiev.ua | Greener and more efficient synthesis protocols. |

| Flow Chemistry | Implementation of continuous flow reactors for the synthesis of thiazole derivatives. | Enhanced safety, control, and scalability for industrial production. |

| Biocatalysis | Application of enzymes to catalyze the formation of thiazole rings and their derivatives. | Highly selective and environmentally friendly synthetic routes. |

Structure Activity Relationship Sar and Structure Function Studies of 5 4 Aminophenyl Thiazol 2 Amine Derivatives

Influence of Substituents on Thiazole (B1198619) Ring Activities

The biological activity of thiazole derivatives can be finely tuned by the introduction of various substituents onto the thiazole ring. globalresearchonline.net The nature and position of these substituents can significantly impact the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

Positional Effects of Substituents (e.g., at C-4 and C-5 of the Thiazole Ring)

The C-4 and C-5 positions of the thiazole ring are critical hotspots for modification, and the placement of substituents at these sites profoundly influences the resulting biological activity.

Research has shown that the introduction of different groups at the C-4 and C-5 positions can lead to a wide range of pharmacological effects. For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OMe) in the para position of a benzene (B151609) ring attached to the thiazole moiety was found to be beneficial for antifungal activity. nih.gov Specifically, compounds with these substitutions showed activity against Candida albicans and Aspergillus niger. nih.gov

The importance of the C-5 position is further highlighted by studies on other thiazole derivatives. For example, the presence of an ethylidenehydrazine-1-carboximidamide head group at position 5 was found to be beneficial for the antibacterial activity of 2,5-disubstituted thiazole derivatives against resistant bacterial strains. nih.gov Similarly, the introduction of acyl groups at position 5 of the thiazole ring resulted in antibacterial activity. nih.gov

The following table summarizes the influence of substituents at the C-4 and C-5 positions on the biological activities of various thiazole derivatives.

| Position | Substituent | Biological Activity | Reference |

| C-4 | p-Bromophenyl | Increased antifungal and antituberculosis activity | nih.gov |

| C-4 | Various aryl and hetaryl groups | Modulated antimicrobial activity | nih.gov |

| C-5 | Ethyl carboxylate | Slightly decreased antimicrobial activity | nih.gov |

| C-5 | Ethylidenehydrazine-1-carboximidamide | Beneficial for antibacterial activity | nih.gov |

| C-5 | Acyl groups | Resulted in antibacterial activity | nih.gov |

Role of the 4-Aminophenyl Moiety in Modulating Activity

For example, in a series of thiazole derivatives, the presence of electron-donating groups on the phenyl ring was suggested to be responsible for their cytotoxic and immunomodulatory potentials. nih.gov This indicates that the electronic nature of the 4-aminophenyl group can be a key determinant of activity.

Comparative SAR Analysis with Related Thiazole and Thiadiazole Analogs

To gain a deeper understanding of the SAR of 5-(4-aminophenyl)thiazol-2-amine derivatives, it is instructive to compare them with structurally related heterocyclic scaffolds.

Insights from 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

The 2-amino-1,3,4-thiadiazole scaffold is a close structural relative of the 2-aminothiazole (B372263) core and has been extensively studied for its diverse pharmacological activities. nih.govresearchgate.netchemmethod.comuobaghdad.edu.iq SAR studies on these derivatives have revealed several key trends. For instance, the introduction of an adamantyl moiety at the C-5 position of the thiadiazole ring was found to increase antifungal activity against C. albicans. nih.gov In another series, a p-nitrophenyl derivative showed good activity against the Gram-negative bacterium E. coli. nih.gov

The electronic properties of substituents on the N-aryl group of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives were also found to influence their anti-HIV-1 activity. mdpi.com

The following table provides a comparative overview of substituent effects in 2-amino-1,3,4-thiadiazole derivatives.

| Position | Substituent | Biological Activity | Reference |

| C-5 | Adamantyl | Increased antifungal activity | nih.gov |

| C-5 | p-Nitrophenyl | Good activity against E. coli | nih.gov |

| N-aryl | Various | Influenced anti-HIV-1 activity | mdpi.com |

Comparisons with 4-Aryl-1,3-thiazol-2-amine and N-Aryl-5-aryloxazol-2-amine Scaffolds

Comparisons with other related scaffolds, such as 4-aryl-1,3-thiazol-2-amine and N-aryl-5-aryloxazol-2-amine, provide further valuable SAR insights.

In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, several compounds exhibited promising antimicrobial and anticancer activities. nih.gov Molecular docking studies suggested that these compounds could effectively bind to the active sites of relevant biological targets. nih.gov

For N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, the nature of the aryl groups at both the N- and 4-positions was critical for their anti-inflammatory activity. researchgate.net

Rational Design Principles for Enhanced Biological or Functional Profiles

Based on the accumulated SAR data, several rational design principles can be formulated to guide the development of this compound derivatives with enhanced biological or functional profiles.

A key strategy involves the strategic placement of substituents on the thiazole ring. For instance, introducing specific electron-withdrawing or electron-donating groups at the C-4 and C-5 positions can be used to fine-tune the desired activity. nih.govnih.gov The exploration of a diverse range of aryl and hetaryl substituents at the C-4 position is a promising avenue for discovering novel antimicrobial agents. nih.gov

Furthermore, modifications of the 4-aminophenyl moiety can be explored. The introduction of different substituents on the phenyl ring can modulate its electronic properties and steric bulk, potentially leading to improved target binding and efficacy. nih.gov

The concept of molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties, represents another powerful design strategy. This approach has been successfully employed in the design of dual Bcr-Abl and histone deacetylase (HDAC) inhibitors, where the 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold served as the core structure. rsc.org

Advanced Computational and Theoretical Investigations of 5 4 Aminophenyl Thiazol 2 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties of heterocyclic compounds like 5-(4-aminophenyl)thiazol-2-amine and its derivatives. These computational methods provide detailed insights into the electronic and structural characteristics that govern their behavior.

Molecular Geometry and Electronic Structure Determination

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule are fundamental to its properties. Theoretical calculations, particularly those employing density functional theory (DFT), are frequently used to determine the optimized molecular geometry. For instance, in a study of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, the molecular geometry was calculated using the B3LYP/6-31G(d) method, and the results were found to be in good agreement with experimental data from single-crystal X-ray diffraction. nih.gov Such calculations provide precise bond lengths and angles, offering a detailed picture of the molecular structure.

The electronic structure of these molecules is often analyzed through frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. For example, in a computational study of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecules. mdpi.com It was observed that substituents on the ring significantly affected this energy gap. mdpi.com

Vibrational Spectroscopic Predictions

Computational methods are also employed to predict the vibrational spectra (infrared and Raman) of molecules. These predictions are highly valuable for interpreting experimental spectroscopic data. Theoretical vibrational frequencies are typically calculated using methods like DFT, and the results are often scaled to improve agreement with experimental values. researchgate.net For example, in the study of 2-amino-5-phenyl-1,3,4-thiadiazole, the vibrational frequencies were calculated using both Hartree-Fock and DFT (B3LYP) methods with a 6-31G(d) basis set. nih.gov The B3LYP method was found to be superior for predicting the vibrational spectrum. nih.gov These theoretical spectra help in the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. This method has been successfully applied to various heterocyclic compounds. For instance, in the investigation of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the HF/6-31G(d) and B3LYP/6-31G(d) levels of theory. nih.gov The calculated chemical shifts generally show good correlation with the experimental data, aiding in the structural elucidation of the compound. nih.govnih.gov

| Computational Method | Basis Set | Calculated Property | Reference |

| DFT (B3LYP) | 6-31G(d) | Molecular Geometry, Vibrational Frequencies, ¹H and ¹³C NMR Chemical Shifts | nih.gov |

| Hartree-Fock (HF) | 6-31G(d) | Molecular Geometry, Vibrational Frequencies, ¹H and ¹³C NMR Chemical Shifts | nih.gov |

| GIAO | 6-31G(d) | ¹H and ¹³C NMR Chemical Shifts | nih.gov |

Atomic Charge Distribution Analysis

Understanding the distribution of atomic charges within a molecule is crucial for predicting its reactivity and intermolecular interactions. Various population analysis schemes, such as Mulliken population analysis, are used to calculate atomic charges from quantum chemical calculations. In the study of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, the atomic charges were calculated using both the Hartree-Fock and DFT methods with the 6-31G(d) basis set. nih.gov This analysis helps to identify the electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

Molecular Energy Profile Determinations

To understand the conformational flexibility of a molecule, its molecular energy profile can be determined by systematically varying specific torsional angles and calculating the corresponding energy. For 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, a semi-empirical (AM1) method was used to obtain the molecular energy profile by varying two selected torsional angles from -180° to +180° in 10° steps. nih.gov This analysis reveals the preferred conformations of the molecule and the energy required for conformational changes. Such studies are crucial for understanding how a molecule might interact with a biological target. nih.gov

| Computational Method | Parameter Varied | Range of Variation | Step Size | Reference |

| Semi-empirical (AM1) | Torsional Angles | -180° to +180° | 10° | nih.gov |

Assessment of Conformational Flexibility

The conformational flexibility of this compound and its analogs is a critical determinant of their biological activity. The rotational freedom around the single bonds connecting the phenyl and thiazole (B1198619) rings, as well as the orientation of the amino groups, allows the molecule to adopt various spatial arrangements. Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of these molecules and identify low-energy, stable conformations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to this compound and its analogs to understand their interactions with various biological targets.

Dihydrofolate Reductase (DHFR): While specific docking studies of this compound with DHFR are not prominently detailed in the provided results, the general importance of the thiazole scaffold in enzyme inhibition suggests its potential as a DHFR inhibitor.

Aurora Kinase: 2-Aminothiazole (B372263) derivatives have been identified as promising inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. nih.gov Docking studies have shown that these compounds can bind to the ATP-binding pocket of Aurora A kinase. nih.govd-nb.infomdpi.com For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been discovered as potent Aurora kinase inhibitors, with the para-substituted aniline (B41778) moiety being crucial for activity. dundee.ac.uk The binding is often characterized by hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov

KPNB1 (Importin β1): Information specifically detailing the docking of this compound with KPNB1 was not found in the search results.

5-Lipoxygenase (5-LOX): Thiazole derivatives have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway. mdpi.comnih.govresearchgate.netresearchgate.net Molecular docking studies have been used to predict the binding modes of these inhibitors within the 5-LOX active site. mdpi.comnih.gov The interactions often involve the iron atom in the catalytic center and surrounding hydrophobic and hydrophilic residues. nih.gov For instance, studies on thiazolyl derivatives of mycophenolic acid have utilized docking to understand their inhibitory action against soybean lipoxygenase, which shares similarities with human 5-LOX. nih.gov

Alkaline Phosphatase: Thiazole-containing compounds have been evaluated as inhibitors of alkaline phosphatase. nih.gov Docking studies of thiazole-(5-aryl)oxadiazole hybrids have revealed their binding modes, with some compounds exhibiting good binding energies. nih.gov

Computational methods are instrumental in elucidating the mechanism of enzyme inhibition, distinguishing between competitive, non-competitive, and allosteric modes of action.

For instance, in the study of thiazole-(5-aryl)oxadiazole hybrids as alkaline phosphatase inhibitors, kinetic analysis through Lineweaver-Burk plots suggested a non-competitive inhibition mechanism for one of the active compounds. nih.gov This was further supported by computational studies which indicated that the inhibitor binds to an allosteric site, a location distinct from the active site where the substrate binds. nih.gov This binding to an allosteric site induces a conformational change in the enzyme, which in turn affects its catalytic activity.

Similarly, studies on imidazo[2,1-b] mdpi.comnih.govacs.orgthiadiazole derivatives have used molecular docking to show binding within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain, suggesting a competitive inhibition mechanism. nih.gov

Density Functional Theory (DFT) and High-Level Ab Initio Approaches in Thiazole Research

Density Functional Theory (DFT) and other high-level ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure, geometry, and properties of molecules with high accuracy. nih.govresearchgate.net These methods are frequently employed in the study of thiazole derivatives to provide insights that complement experimental findings.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), have been used to optimize the molecular structure of thiazole-containing compounds. researchgate.netnih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and conformational preferences. researchgate.net

Furthermore, DFT can be used to calculate various molecular properties, such as:

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.netnih.govresearchgate.net

Electronic Properties: DFT is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: The distribution of electron density and atomic charges within the molecule can be calculated, providing insights into reactive sites and intermolecular interactions. nih.gov

For example, a study on 2-(4-amino-2-phenylaminothiazol-5-oyl)benzothiazole (APATOB) utilized DFT calculations to investigate its optimized geometry and vibrational frequencies. researchgate.net Similarly, ab initio and DFT studies on 2-(4-methoxyphenyl)benzo[d]thiazole have been performed to analyze its molecular structure and vibrational frequencies, with the B3LYP method showing good agreement with experimental data. nih.govresearchgate.net These computational approaches are invaluable for rationalizing structure-activity relationships and guiding the design of new thiazole-based compounds with desired biological activities.

Exploration of Biological Activities and Molecular Mechanisms

Anticancer Research Applications

The 2-aminothiazole (B372263) scaffold is a key component in several clinically approved anticancer drugs. nih.gov Its derivatives have been a focal point of research, demonstrating significant potential in oncology through various mechanisms, including cytotoxicity against a range of cancer cell lines and the inhibition of crucial enzymes in cancer progression. nih.govresearchgate.net

Evaluation against Specific Cancer Cell Lines

Derivatives based on the 2-aminothiazole framework have been systematically evaluated for their cytotoxic effects against numerous human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

Notably, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed potent and selective antiproliferative activity against the human K562 leukemia cell line. nih.gov One compound in this series demonstrated an IC₅₀ value of 16.3 µM against K562 cells. nih.gov Further research into 5-ylidene-4-aminothiazol-2(5H)-one derivatives revealed significant selective action against leukemia cell lines CCRF-CEM and RPMI-8226, among others. nih.gov

In the context of solid tumors, various derivatives have shown promise. For instance, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin compounds displayed significant antitumor activity against the A549 human lung cancer cell line, with one derivative achieving an IC₅₀ of 0.16 µM. nih.gov This compound also showed high potency against the HepG2 liver cancer cell line with an IC₅₀ of 0.13 µM. nih.gov Other research has highlighted the cytotoxic effects of 2-aminothiazole derivatives on the MCF-7 breast cancer cell line. nih.govresearchgate.net One study found that a 2-amino-4-phenylthiazole (B127512) derivative had a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 cells, with an IC₅₀ value of 59.24 µg/ml after 72 hours. researchgate.net Additionally, some thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have shown growth inhibition against NCI-H522 non-small cell lung, OVCAR-3 ovarian, and BT-549 (reported as T-47D) breast cancer cell lines. nih.gov

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

| 2-amino-thiazole-5-carboxylic acid phenylamide | K562 (Leukemia) | 16.3 µM | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung) | 0.16 µM | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | HepG2 (Liver) | 0.13 µM | nih.gov |

| 2-amino-4-phenylthiazole | MCF-7 (Breast) | 59.24 µg/ml (72h) | researchgate.net |

| 5-ylidene-4-aminothiazol-2(5H)-one | CCRF-CEM (Leukemia) | Selective Action | nih.gov |

| 5-ylidene-4-aminothiazol-2(5H)-one | OVCAR (Ovarian) | Selective Action | nih.gov |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | NCI-H522 (Lung) | 31.7% GI | nih.gov |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | SK-OV-3 (Ovarian) | 37.7% GI | nih.gov |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | T-47D (Breast) | 41.0% GI | nih.gov |

IC₅₀: Half maximal inhibitory concentration; GI%: Growth Inhibition percentage.

Inhibition of Key Biological Targets in Cancer Pathways

The anticancer effects of 5-(4-Aminophenyl)thiazol-2-amine derivatives are often rooted in their ability to inhibit key enzymes that regulate cell division and survival pathways.

Aurora Kinase: Aurora kinases are critical regulators of mitosis, and their overexpression is linked to the development of many cancers. nih.govnih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases. nih.govuth.gr The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.govuth.gr The inhibition of these kinases leads to mitotic failure and subsequent cancer cell death. nih.gov The 2-aminothiazole structure is considered indispensable for designing new Aurora kinase inhibitors. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition can selectively trigger apoptosis in cancer cells. acs.org Researchers have designed and synthesized 4-thiazol-2-anilinopyrimidine derivatives that potently inhibit CDK9. acs.org One of the most selective compounds inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. acs.org This selective inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in human cancer cells. acs.org Other related series, such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, have also been developed as highly potent inhibitors of CDK4 and CDK6, which are also crucial for cell cycle regulation. nih.govresearchgate.netacs.org

5-Lipoxygenase (5-LOX): The enzyme 5-lipoxygenase is involved in inflammatory pathways that can contribute to cancer development. nih.govnih.gov Thiazole (B1198619) derivatives have been identified as direct and potent inhibitors of 5-LOX. nih.govnih.govacs.org For instance, 4-hydroxythiazoles with a 5-phenyl substitution are potent 5-LOX inhibitors with IC₅₀ values below 1 µM. nih.gov A newly synthesized derivative, 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol, was found to be a prominent 5-LOX inhibitor with an IC₅₀ value of 56 nM in a cell-free assay. nih.gov

| Target Enzyme | Derivative Type | Inhibitory Concentration | Reference(s) |

| Aurora Kinase A | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Kᵢ = 8.0 nM | nih.govuth.gr |

| Aurora Kinase B | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Kᵢ = 9.2 nM | nih.govuth.gr |

| CDK9 | 4-thiazol-2-anilinopyrimidine derivative | IC₅₀ = 7 nM | acs.org |

| 5-Lipoxygenase | 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol | IC₅₀ = 56 nM | nih.gov |

| 5-Lipoxygenase | 5-phenyl-4-hydroxythiazole | IC₅₀ < 1 µM | nih.gov |

Kᵢ: Inhibition constant; IC₅₀: Half maximal inhibitory concentration.

Antimicrobial Research Focus

In addition to anticancer applications, derivatives of the 2-aminothiazole and the structurally related 2-amino-1,3,4-thiadiazole (B1665364) cores have been extensively investigated for their antimicrobial properties.

Antibacterial Potency Investigations

Derivatives of 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (B3269771) have demonstrated notable antibacterial activity. nih.govrasayanjournal.co.in In one study, fluorinated and chlorinated derivatives showed good inhibitory effects against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Other research on novel thiazole derivatives bearing a β-amino acid moiety showed potent and selective bactericidal activity against Gram-positive pathogens, particularly S. aureus, with MIC values as low as 1–2 µg/mL. nih.gov However, some studies have found that certain thiazole derivatives exhibit limited or no activity against Gram-negative bacteria. researchgate.net

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference(s) |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 µg/mL | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 µg/mL | nih.gov |

| Thiazole with β-amino acid | S. aureus | 1-2 µg/mL | nih.gov |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | K. pneumoniae | 62.5 µg/mL | scielo.br |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | E. coli | <31.25 µg/mL | scielo.br |

MIC: Minimum Inhibitory Concentration.

Antifungal Efficacy Studies

The antifungal potential of this class of compounds has also been explored. Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed they were active against the fungal species Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in Further investigations into other thiazole derivatives revealed broad antifungal activity against several Candida species, including C. albicans, C. glabrata, and C. parapsilopsis, with MIC values ranging from 31.25 µg/mL to 125.0 µg/mL. scielo.br Specifically, one compound was particularly effective against C. glabrata with an MIC of 31.25 µg/mL. scielo.br

| Derivative Type | Fungal Strain | Activity (MIC) | Reference(s) |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | Moderate Activity | rasayanjournal.co.in |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Candida albicans | Moderate Activity | rasayanjournal.co.in |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | C. glabrata | 31.25 µg/mL | scielo.br |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | C. albicans | 62.5 µg/mL | scielo.br |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | C. parapsilopsis | 125.0 µg/mL | scielo.br |

MIC: Minimum Inhibitory Concentration.

Antituberculosis Activity Assessments

A significant area of research has been the evaluation of aminothiazole and aminothiadiazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Several studies have identified compounds with potent antitubercular activity. nih.govnih.govdergipark.org.tr

Research on 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, which are structurally related, showed that some compounds exhibited over 90% inhibition of M. tuberculosis H37Rv growth at a concentration of 12.5 µg/mL. nih.gov In another study focusing on 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazole derivatives, the compound 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole demonstrated the highest inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. dergipark.org.tr The 2-aminothiazole series has been noted for its good activity, achieving sub-micromolar MICs, and for being rapidly bactericidal against replicating M. tuberculosis. nih.govnih.gov These compounds are considered to have high potential for further development as novel antitubercular drugs. nih.govnih.gov

| Derivative Type | Strain | Activity | Concentration | Reference(s) |

| 5-(4-aminophenyl)-4-alkyl/aryl-1,2,4-triazole-3-thione | M. tuberculosis H37Rv | >90% inhibition | 12.5 µg/mL | nih.gov |

| 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | M. tuberculosis H37Rv | Highest Inhibition | 6.25 µg/mL | dergipark.org.tr |

| 2-aminothiazole derivative (Compound 20) | M. tuberculosis | Bactericidal (MBC < 0.5 µM) | < 0.5 µM | nih.gov |

MBC: Minimum Bactericidal Concentration.

Antioxidant Activity Investigations

The 2-aminothiazole framework is a constituent of various synthetic compounds that have demonstrated notable antioxidant and radical scavenging capabilities. researchgate.net The antioxidant potential of these derivatives is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical scavenging tests. researchgate.netnih.gov

The antioxidant activity of these compounds is influenced by the nature and position of substituents on the thiazole and any associated phenyl rings. For instance, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups on a phenyl ring, can enhance the radical scavenging potential. nih.gov A study on a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives found that compounds with a hydroxyl group at the para position of a phenyl ring showed dominant DPPH activity. nih.gov Similarly, phenolic thiazoles have been shown to possess significant antioxidant and antiradical properties, with some derivatives exhibiting lower IC50 values than the standard antioxidant ascorbic acid in the ABTS assay. nih.gov

In one study, a dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), demonstrated concentration-dependent antioxidant ability in various biochemical assays. researchgate.net This compound was effective in scavenging different types of radicals and protecting against lipid and protein oxidation. researchgate.net

Table 1: Antioxidant Activity of Selected 2-Aminothiazole Derivatives

| Compound | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 6a (with two methoxy groups) | DPPH Radical Scavenging | 14.9 ± 0.11 | nih.gov |

| Compound 6e (with methoxy and hydroxyl groups) | DPPH Radical Scavenging | 15.0 ± 0.05 | nih.gov |

| Compound 5a (phenolic hydrazone derivative) | ABTS Radical Scavenging | Lower than ascorbic acid | nih.gov |

| Compound 5b (phenolic hydrazone derivative) | ABTS Radical Scavenging | Lower than ascorbic acid | nih.gov |

Anti-inflammatory Response Modulation (e.g., 5-Lipoxygenase Inhibition)

The 2-aminothiazole scaffold is a key feature in the design of anti-inflammatory agents, particularly those targeting the 5-lipoxygenase (5-LOX) enzyme. nih.gov 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. mdpi.com Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma and rheumatoid arthritis. nih.gov

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory activity as direct 5-LOX inhibitors. nih.gov Within this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor. nih.gov Further studies on chalcogen-containing compounds, including 4-(4-benzylphenyl) thiazol-2-amine (ARM1), demonstrated selective inhibition of the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) and also blocked 5-LOX activity in leukocytes. mdpi.com

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase | Potent inhibitor | nih.gov |

| 4-(4-benzylphenyl) thiazol-2-amine (ARM1) | LTA4H (inhibition of LTB4 production) | 0.6 | mdpi.com |

| TTSe (selenazole derivative of ARM1) | LTA4H (inhibition of LTB4 production) | 0.8 | mdpi.com |

| TTO (oxazole derivative of ARM1) | LTA4H (inhibition of LTB4 production) | 0.8 | mdpi.com |

Enzyme Inhibitory Mechanisms (beyond cancer-related targets)

Alkaline Phosphatase Inhibition

Thiazole derivatives have emerged as a promising class of compounds for the inhibition of alkaline phosphatases (APs). nih.gov APs are a group of enzymes that play a role in various physiological and pathological processes, and their inhibition is a target for therapeutic intervention. nih.govnih.gov

Research has shown that substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines can act as potent inhibitors of alkaline phosphatases. nih.gov For example, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) was found to be a selective and potent inhibitor of human intestinal alkaline phosphatase with an IC50 value of 0.71 ± 0.02 µM. nih.gov Another derivative, 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was the most potent inhibitor of human tissue non-specific alkaline phosphatase in its series, with an IC50 value of 1.09 ± 0.18 µM. nih.gov The presence of electron-rich groups on the phenyl ring appears to be favorable for inhibitory activity. nih.gov

Table 3: Alkaline Phosphatase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (5d) | Human Intestinal Alkaline Phosphatase | 0.71 ± 0.02 | nih.gov |

| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (5e) | Human Tissue Non-specific Alkaline Phosphatase | 1.09 ± 0.18 | nih.gov |

| 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) (2e) | Human Tissue Non-specific Alkaline Phosphatase | 0.079 ± 0.002 | uky.edu |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a key target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govnih.gov The 2-aminothiazole moiety has been incorporated into novel molecular structures to create potent DHFR inhibitors. nih.govnih.gov

A series of compounds featuring a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton were designed and synthesized as DHFR inhibitors. nih.gov One compound from this series demonstrated an IC50 of 0.03 μM, which was 2.7 times more active than the established DHFR inhibitor, methotrexate. nih.govnih.gov Molecular modeling studies suggest that key interactions with amino acid residues such as Leu4 and Val1 are crucial for the binding and inhibitory activity of these compounds. nih.gov

Table 4: Dihydrofolate Reductase (DHFR) Inhibitory Activity of a Selected Thiazole Derivative

| Compound Series | Most Potent Compound (IC50) | Reference |

|---|---|---|

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols | 0.03 µM | nih.govnih.gov |

Antiviral Research (e.g., Influenza A, Anti-HIV activities of related Thiazoles)

The 2-aminothiazole scaffold is a versatile building block for the development of antiviral agents. nih.govresearchgate.net Derivatives incorporating this moiety have been investigated for their activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). researchgate.netnih.gov

In a study exploring the antiviral properties of novel substituted aminothiazole compounds, a derivative with a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain. nih.gov This activity was comparable to that of the established antiviral drugs oseltamivir (B103847) and amantadine. nih.gov

While direct anti-HIV studies on this compound are not prominent, related structures such as 2-amino-1,3,4-thiadiazoles have been evaluated for their anti-HIV potential. nih.gov The electronic properties of substituents on the N-aryl group have been shown to influence antiviral potency, with electron-withdrawing groups enhancing activity. nih.gov The thiadiazole ring is considered a bioisostere of the thiazole ring, suggesting that thiazole derivatives could exhibit similar biological activities. nih.gov

Non Medicinal Applications and Material Science Contributions

Development of Novel Coloring Materials

The presence of primary aromatic amine groups in 5-(4-Aminophenyl)thiazol-2-amine makes it an ideal precursor for the synthesis of azo dyes and pigments. Azo compounds, characterized by the -N=N- functional group, are the largest class of synthetic colorants.

The synthesis of pigment derivatives from this compound typically follows a well-established two-step process: diazotization followed by an azo coupling reaction. nih.govcuhk.edu.hk

Diazotization: One or both of the primary amine groups (-NH₂) on the phenyl and thiazole (B1198619) rings are converted into a diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). cuhk.edu.hk The resulting diazonium salt is highly reactive.

Azo Coupling: The reactive diazonium salt is then reacted with a coupling component. Coupling components are electron-rich nucleophiles, such as phenols, naphthols, or aromatic amines. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the stable azo bond (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color.

By carefully selecting the coupling component, a wide variety of colors can be produced. For instance, coupling with different substituted tertiary amines, naphthols, or pyrimidine (B1678525) derivatives can yield a spectrum of shades. researchgate.netcbijournal.com The resulting azo dyes based on the thiazole structure can produce colors ranging from orange and red to brown. ekb.egmdpi.com A structurally related compound, 2-amino-5-(4-acetylphenylazo)-thiazole, has been synthesized, demonstrating the viability of using this molecular framework to create azo-based colorants. nih.gov

The characterization of these synthesized pigments involves several analytical techniques:

UV-Vis Spectroscopy: To determine the absorption maxima (λmax) and molar absorptivity, which relate to the color and intensity of the dye. researchgate.net

FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretch of the azo group and the C=N bond of the thiazole ring. researchgate.net

NMR Spectroscopy (¹H-NMR & ¹³C-NMR): To elucidate the precise chemical structure of the final dye molecule. researchgate.netekb.eg

| Step | Process | Reagents | Key Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | Diazonium Salt | Converts primary amine(s) into a highly reactive diazonium group. cuhk.edu.hk |

| 2 | Azo Coupling | Diazonium Salt, Electron-Rich Coupler (e.g., Naphthols, Anilines) | Azo Dye/Pigment | Forms the chromophoric azo (-N=N-) bond, creating the colored compound. nih.gov |

Thiazole-based azo dyes have been successfully formulated into inks for printing on various substrates, particularly synthetic fabrics like polyester (B1180765). ekb.egdntb.gov.uaresearch-nexus.net For screen-printing applications, the synthesized dye is milled into a fine powder and mixed into a printing paste or ink formulation. research-nexus.net

The performance of these dyes on printed substrates is evaluated based on several factors:

Color Strength (K/S): Measures the intensity of the color on the fabric. Formulations based on certain thiazole azo dyes have shown high color strength. research-nexus.net

The successful application of structurally similar thiazole and thiadiazole azo dyes in screen-printing inks for polyester highlights the potential of pigments derived from this compound for industrial use in high-quality textile printing. ekb.egresearch-nexus.net

Integration into Polymer Science

The diamine nature of this compound makes it a valuable monomer for the synthesis of high-performance polymers, most notably polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

A novel thiazole-containing polyimide has been prepared through the polycondensation of 2-amino-5-(4-aminophenyl)-thiazole (AAPT) with an aromatic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The synthesis is typically carried out via a one-step method in a high-boiling point solvent.

The resulting polyimide, derived directly from this compound, was found to exhibit a combination of desirable properties, including excellent solubility in organic solvents, strong film-forming capability, and high thermal resistance.

| Property | Observation | Reference |

|---|---|---|

| Solubility | Excellent solubility in various organic solvents. | ekb.eg |

| Film-Forming Capability | Good, able to form strong and flexible films. | ekb.eg |

| Thermal Resistance | High thermal stability. | ekb.eg |

The incorporation of the thiazole ring into the backbone of polyimides has a significant and beneficial influence on their material properties. Studies on various thiazole-containing polyimides reveal several key effects.

Thermal Stability: The heterocyclic thiazole ring is inherently stable. Its inclusion in the polymer backbone contributes to outstanding thermal stability. Polyimides containing thiazole units exhibit high decomposition temperatures, with 10% weight loss temperatures often exceeding 475 °C in air and 490 °C under nitrogen. They also possess high glass transition temperatures (Tg), typically in the range of 239–278 °C.

Optical Properties: The presence of sulfur within the thiazole ring, combined with the aromatic structure, enhances the polymer's refractive index. Thiazole-containing polyimides have been synthesized that show very high refractive indices (up to 1.7646), which is a desirable property for optoelectronic applications.

Solubility: While high-performance polyimides are often difficult to process due to poor solubility, the introduction of the thiazole moiety can improve this characteristic. The structure of the thiazole-containing diamine can disrupt chain packing, reducing intermolecular forces and rendering the resulting polyimides soluble in common organic solvents. This enhanced solubility is crucial for their practical application and processing.

Mechanical Properties: Polyimide films formed from thiazole-containing monomers are generally tough and flexible, indicating good mechanical strength.

The combination of high thermal resistance, desirable optical characteristics, and improved processability makes thiazole-containing polyimides advanced materials suitable for specialized applications in fields like microelectronics and optoelectronics.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

The chemical compound 5-(4-Aminophenyl)thiazol-2-amine and its derivatives represent a significant and dynamic area of research in medicinal chemistry. The core structure, featuring a thiazole (B1198619) ring linked to an aminophenyl group, serves as a versatile scaffold for the development of a wide array of biologically active molecules. ontosight.ai Research has consistently demonstrated the potential of this class of compounds across various therapeutic areas.

A primary focus of research has been the synthesis and evaluation of novel derivatives for their antimicrobial properties . nanobioletters.comresearchgate.net Studies have shown that modifications to the core structure can lead to compounds with significant activity against both bacterial and fungal pathogens. nanobioletters.comnih.gov For instance, certain derivatives have exhibited promising results against multidrug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance. nih.gov

In the realm of oncology , derivatives of this compound have been investigated as potential anticancer agents . nih.govnih.gov Research has explored their ability to inhibit key enzymes involved in cancer progression, such as various kinases. nih.govacs.org Some synthesized compounds have shown potent antiproliferative effects against human cancer cell lines, including breast cancer and leukemia. nih.govnih.govnih.gov The design of these derivatives has often been inspired by the structures of existing anticancer drugs, aiming to improve efficacy and selectivity. nih.gov

Furthermore, the anti-inflammatory potential of this compound class has been a subject of investigation. nih.gov Researchers have synthesized derivatives that exhibit inhibitory activity against enzymes like COX-1, COX-2, and 5-LOX, which are key mediators of inflammation. nih.gov These findings suggest that this compound derivatives could be developed into new treatments for inflammatory conditions.

The versatility of the 2-aminothiazole (B372263) scaffold is a recurring theme, with its presence in numerous FDA-approved drugs, underscoring its status as a "privileged scaffold" in medicinal chemistry. acs.org The ease of synthesis and the ability to introduce a variety of substituents at different positions on the thiazole and phenyl rings allow for the fine-tuning of pharmacological properties. acs.orgresearchgate.net

Table 1: Summary of Key Research Findings

| Research Area | Key Findings |

|---|---|

| Antimicrobial Activity | Derivatives show significant activity against bacterial and fungal pathogens, including multidrug-resistant strains. nanobioletters.comnih.gov |

| Anticancer Activity | Derivatives exhibit antiproliferative effects against various cancer cell lines by inhibiting key enzymes like kinases. nih.govnih.govnih.govnih.gov |

| Anti-inflammatory Activity | Synthesized compounds demonstrate inhibition of inflammatory enzymes such as COX-1, COX-2, and 5-LOX. nih.gov |

| Scaffold Versatility | The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, allowing for diverse structural modifications. acs.orgresearchgate.net |

Identification of Promising Avenues for Future Research and Development

Building upon the existing body of research, several promising avenues for future investigation and development of this compound and its analogs can be identified.

A crucial next step is the optimization of lead compounds identified in initial screenings. For derivatives showing potent antimicrobial, anticancer, or anti-inflammatory activity, further structure-activity relationship (SAR) studies are warranted. nih.gov This involves systematically modifying the chemical structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Computational modeling and in silico screening can be valuable tools in this process to predict the effects of structural changes and guide synthetic efforts. nih.gov

Exploring novel therapeutic applications is another exciting direction. Given the diverse biological activities of thiazole derivatives, it is plausible that this compound-based compounds could be effective against other diseases. fabad.org.tr For instance, their potential as antiviral, antioxidant, or neuroprotective agents could be investigated. fabad.org.trmdpi.com Screening existing libraries of these compounds against a broader range of biological targets could uncover new and unexpected therapeutic opportunities.

The development of drug delivery systems for promising candidates could enhance their therapeutic potential. Formulating these compounds into nanoparticles or other delivery vehicles could improve their solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. imp.kiev.ua

Furthermore, a deeper understanding of the mechanisms of action is essential for rational drug design. nih.gov For compounds that show significant biological activity, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways. This knowledge is critical for optimizing drug candidates and predicting potential off-target effects.

Finally, the exploration of combination therapies represents a promising strategy. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer.

Broader Implications for Chemical and Biological Sciences

The study of this compound and its derivatives has implications that extend beyond the development of new drugs. This research contributes significantly to the broader fields of chemical and biological sciences in several ways.

The synthesis of novel derivatives expands the toolkit of synthetic organic chemistry . acs.org The development of efficient and versatile methods for the functionalization of the thiazole ring provides chemists with new strategies for constructing complex heterocyclic molecules. acs.org These synthetic advancements can be applied to the creation of a wide range of other organic compounds with potential applications in materials science, agrochemicals, and other areas. chemimpex.com

From a medicinal chemistry perspective, the extensive research on this scaffold reinforces the importance of privileged structures in drug discovery. researchgate.net The continued success in identifying potent biological activity within this class of compounds provides valuable insights into the types of molecular interactions that are crucial for therapeutic effects. researchgate.net The structure-activity relationship data generated from these studies contributes to a deeper understanding of how small molecules interact with biological targets.

In the field of chemical biology , this compound derivatives can serve as valuable chemical probes to study complex biological processes. nih.gov Molecules that selectively inhibit specific enzymes or receptors can be used to dissect signaling pathways and elucidate the roles of individual proteins in health and disease. This can lead to the identification and validation of new drug targets.

Ultimately, the ongoing exploration of this compound and its analogs exemplifies the iterative process of drug discovery and development. It highlights the synergy between synthetic chemistry, biological evaluation, and mechanistic studies in the quest for new and improved therapies for a wide range of human diseases. The knowledge gained from this research will undoubtedly fuel future discoveries in both chemistry and biology.

Q & A

Q. What are the established synthetic pathways for 5-(4-Aminophenyl)thiazol-2-amine?

The compound is typically synthesized via cyclization reactions. For example, hydrazide derivatives can react with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) to form the thiazole core . Alternative routes involve coupling 4-aminophenyl precursors with thiazole intermediates, as demonstrated in analogous syntheses of 5-arylthiazol-2-amine derivatives . Key reagents include sodium hydroxide and iodine, which facilitate cyclization and purification steps .

Q. How is the purity and structural integrity of this compound verified?

Analytical methods include:

- <sup>1</sup>H NMR : Confirms substituent positions and aromatic proton environments.

- ESI-MS : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade compounds) using retention time (tR) comparisons .

For example, in related thiazole derivatives, purity levels of 98% were achieved using reverse-phase HPLC .

Q. What spectroscopic techniques are critical for characterizing thiazole-amine derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., NH2 stretching at ~3300 cm<sup>-1</sup>).

- <sup>13</sup>C NMR : Resolves carbon environments, particularly for the aminophenyl and thiazole moieties.

- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of similar compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst Screening : Acidic catalysts (e.g., H2SO4) enhance cyclization efficiency .

- Temperature Control : Reactions performed at 80–100°C reduce side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

For instance, adjusting the molar ratio of iodine in KI mixtures increased yields by 15–20% in analogous syntheses .

Q. What in vitro models are appropriate for assessing the anticancer potential of this compound derivatives?

- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) with varying genetic profiles to evaluate selectivity.

- Cytotoxicity Assays : MTT or SRB assays quantify IC50 values, as applied in studies of 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives, which showed IC50 values of 2.5–8.7 µM against leukemia cells .

- Mechanistic Studies : Western blotting or flow cytometry to assess apoptosis pathways (e.g., caspase-3 activation) .

Q. How do structural modifications of the aminophenyl group influence biological activity?

- Electron-Donating Substituents : Methoxy or methyl groups at the para-position enhance antimicrobial activity by improving membrane permeability .

- Halogenation : Fluorine or chlorine atoms increase metabolic stability, as seen in 4-fluorophenoxy phenyl thiazole amine derivatives .

- Bulkier Groups : tert-Butyl substituents improve binding to hydrophobic enzyme pockets, as demonstrated in antitumor studies .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm molecular targets (e.g., kinase inhibition).

- Meta-Analysis : Compare datasets across studies to identify confounding factors, such as solvent effects in cytotoxicity assays .

Methodological Notes

- Computational Support : Density-functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications, though direct studies on this compound are limited .

- Scale-Up Challenges : Ball milling (e.g., 1200 rpm for 40 min) enables nanoscale synthesis but requires optimization to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.